REACTION_SMILES
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[CH3:13][CH2:14][OH:15].[CH3:6][N:7]([CH2:8][CH2:9][CH2:10][Cl:11])[CH3:12].[ClH:5].[NH2:1][C:2]([NH2:3])=[S:4]>>[ClH:11].[ClH:5].[NH2:1][C:2](=[NH:3])[S:4][CH2:10][CH2:9][CH2:8][N:7]([CH3:6])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=S
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN(C)CCCSC(=N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |